molecular formula C40H44N4O16 B158637 Uroporphyrinogen I CAS No. 1867-62-5

Uroporphyrinogen I

Cat. No.: B158637
CAS No.: 1867-62-5
M. Wt: 836.8 g/mol
InChI Key: QTTNOSKSLATGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uroporphyrinogen I, also known as uro'gen I, belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human testicle tissue. This compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the porphyrin metabolism pathway. This compound is also involved in several metabolic disorders, some of which include congenital erythropoietic porphyria (cep) or gunther disease pathway, the acute intermittent porphyria pathway, the hereditary coproporphyria (HCP) pathway, and the porphyria variegata (PV) pathway. Outside of the human body, this compound can be found in a number of food items such as wild celery, common walnut, common beet, and potato. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a uroporphyrinogen. It has a role as a mouse metabolite and a human metabolite. It is a conjugate acid of a this compound(8-).

Properties

CAS No.

1867-62-5

Molecular Formula

C40H44N4O16

Molecular Weight

836.8 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

QTTNOSKSLATGQB-UHFFFAOYSA-N

SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Uroporphyrinogen I
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Uroporphyrinogen I
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Uroporphyrinogen I

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